molecular formula C18H15NO4 B8322375 1-(Benzyloxycarbonyl)indol-3-yl acetic Acid

1-(Benzyloxycarbonyl)indol-3-yl acetic Acid

Cat. No.: B8322375
M. Wt: 309.3 g/mol
InChI Key: QVFNCAMVGRMVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxycarbonyl)indol-3-yl acetic Acid is a useful research compound. Its molecular formula is C18H15NO4 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-(1-phenylmethoxycarbonylindol-3-yl)acetic acid

InChI

InChI=1S/C18H15NO4/c20-17(21)10-14-11-19(16-9-5-4-8-15(14)16)18(22)23-12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,20,21)

InChI Key

QVFNCAMVGRMVAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indole-3-acetic acid (13 g, 74 mmol) was taken up in 130 mL anhydrous THF in a flame-dried, 2-necked 1 L round-bottomed flask, under an inert atmosphere, and cooled to −78° C. (dry ice/acetone bath). A 1.0 M THF solution of LHMDS (163 mL, 0.163 mol) was added via syringe over 30 minutes, and the reaction mixture allowed to stir for an additional 30 minutes at −78° C. once the addition was complete. Next, benzyl chloroformate (11.7 mL, 13.9 g, 81.6 mmol) was added dropwise via syringe. Stirring was then continued for 1 hour. To work up the reaction mixture, it was quenched with 2 M HCl, and partitioned between 2 M HCl and ethyl acetate. The aqueous layer was extracted with additional ethyl acetate, and the combined organic layers washed with brine, dried over anhydrous MgSO4, filtered, and evaporated to give a white solid with a pinkish tinge (22.49 g, 98% yield): 1H NMR (400 MHz, DMSO-d6) δ 3.71 (s, 2H) 5.47 (s, 2H) 7.27 (t, J=7.2 Hz, 1H) 7.32-7.47 (m, 4H) 7.54 (d, J=6.8 Hz, 2H) 7.58 (d, J=7.6 Hz, 1H) 7.68 (s, 1H) 8.08 (d, J=8.1 Hz, 1H) 12.43 (s, 1H); HRMS (ESI+) calcd for C18H16NO4 (MH+) 310.1074. found 310.1080.
Quantity
13 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Name
Quantity
163 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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